N-[4-(4-morpholinylsulfonyl)phenyl]-2-phenoxyacetamide
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Overview
Description
N-[4-(4-morpholinylsulfonyl)phenyl]-2-phenoxyacetamide is a chemical compound with a complex structure that includes a morpholine ring, a sulfonyl group, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-morpholinylsulfonyl)phenyl]-2-phenoxyacetamide typically involves the following steps:
Formation of the Sulfonyl Intermediate: The initial step involves the reaction of 4-aminophenylsulfonyl chloride with morpholine to form 4-(4-morpholinylsulfonyl)aniline.
Acylation Reaction: The intermediate is then reacted with phenoxyacetyl chloride in the presence of a base such as triethylamine to yield this compound.
The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent.
- Temperature: Room temperature to slightly elevated temperatures (25-50°C).
- Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would include:
- Use of large-scale reactors.
- Optimization of reaction conditions to maximize yield and purity.
- Implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-morpholinylsulfonyl)phenyl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenoxyacetamides.
Scientific Research Applications
N-[4-(4-morpholinylsulfonyl)phenyl]-2-phenoxyacetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biology: Investigation of its biological activity, including potential antimicrobial or anticancer properties.
Materials Science: Use in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[4-(4-morpholinylsulfonyl)phenyl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The phenoxyacetamide moiety may also interact with cellular components, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-morpholinylsulfonyl)phenyl]-3-(1-naphthyl)acrylamide
- N-[4-(4-morpholinylsulfonyl)phenyl]-3-(phenylthio)propanamide
- N-[4-(4-morpholinylsulfonyl)phenyl]-3,3-diphenylpropanamide
Uniqueness
N-[4-(4-morpholinylsulfonyl)phenyl]-2-phenoxyacetamide is unique due to its combination of a morpholine ring, a sulfonyl group, and a phenoxyacetamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
N-(4-morpholin-4-ylsulfonylphenyl)-2-phenoxyacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c21-18(14-25-16-4-2-1-3-5-16)19-15-6-8-17(9-7-15)26(22,23)20-10-12-24-13-11-20/h1-9H,10-14H2,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYAGEJSHNRQAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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